5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate 5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Brand Name: Vulcanchem
CAS No.: 400080-36-6
VCID: VC7268933
InChI: InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-9-11(17)5-8-13(14)15(20)18-12-6-3-10(16)4-7-12/h3-9H,1-2H3,(H,18,20)
SMILES: CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C15H14Cl2N2O4S
Molecular Weight: 389.25

5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

CAS No.: 400080-36-6

VCID: VC7268933

Molecular Formula: C15H14Cl2N2O4S

Molecular Weight: 389.25

* For research use only. Not for human or veterinary use.

5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate - 400080-36-6

Description

Synthesis and Preparation

The synthesis of 5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves multi-step reactions, typically starting from chlorinated aromatic precursors. A general process includes:

  • Formation of the anilino carbonyl linkage: This step involves reacting a chlorinated aniline derivative with a carboxylic acid or acid chloride under condensation conditions.

  • Introduction of the sulfamate group: Dimethylsulfamate is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid followed by dimethylamine.

These steps require precise control of reaction conditions to ensure high yields and purity.

Structural Features and Spectroscopic Data

The compound's structure can be confirmed using various spectroscopic techniques:

  • NMR (Nuclear Magnetic Resonance): Provides detailed information on hydrogen and carbon environments, confirming the presence of aromatic rings, amide protons, and sulfamate groups.

  • FT-IR (Fourier Transform Infrared Spectroscopy): Detects characteristic peaks for functional groups such as:

    • Amide carbonyl (~1650 cm1^{-1}).

    • Sulfamate (~1200–1300 cm1^{-1}).

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern, aiding in structural elucidation .

Applications and Research Implications

This compound has several potential applications in:

  • Pharmaceutical Development: Its functional groups make it a candidate for drug discovery, particularly in oncology and infectious diseases.

  • Chemical Biology: It can serve as a probe for studying enzyme interactions due to its sulfamate functionality.

  • Material Science: Aromatic sulfamates are sometimes explored for their thermal stability and electronic properties.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
4-Chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamateContains trifluoromethyl group; explored for anticancer properties.
5-Chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamateNitro group instead of chloro; potential for different biological activities.
4-Chloro-2-{[2-chloroanilino]carbonyl}phenyl-N,N-dimethylsulfamateVariation in aniline substitution; similar reactivity patterns.

These compounds highlight the structural diversity within this class and their varying reactivities based on substituents.

Challenges in Research

Despite its promising features, challenges include:

  • Limited Toxicological Data: Comprehensive studies on safety profiles are necessary.

  • Synthetic Complexity: Multi-step synthesis can be resource-intensive.

  • Specificity in Biological Activity: Further studies are required to establish precise mechanisms of action.

CAS No. 400080-36-6
Product Name 5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Molecular Formula C15H14Cl2N2O4S
Molecular Weight 389.25
IUPAC Name [5-chloro-2-[(4-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Standard InChI InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-9-11(17)5-8-13(14)15(20)18-12-6-3-10(16)4-7-12/h3-9H,1-2H3,(H,18,20)
Standard InChIKey KNIFAECVBBZQPM-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl
Solubility not available
PubChem Compound 3777752
Last Modified Aug 19 2023

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